molecular formula C14H18NO4P B14593882 Diethyl 4-methylquinolin-6-yl phosphate CAS No. 61391-52-4

Diethyl 4-methylquinolin-6-yl phosphate

Cat. No.: B14593882
CAS No.: 61391-52-4
M. Wt: 295.27 g/mol
InChI Key: CSNUMLDNLSKJQP-UHFFFAOYSA-N
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Description

Diethyl 4-methylquinolin-6-yl phosphate is an organophosphorus compound that features a quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4-methylquinolin-6-yl phosphate typically involves the reaction of 4-methylquinoline with diethyl phosphite. The reaction is usually carried out under reflux conditions in the presence of a catalyst such as palladium on carbon. The process involves the formation of a phosphonate ester linkage to the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-methylquinolin-6-yl phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Diethyl 4-methylquinolin-6-yl phosphate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antimalarial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of diethyl 4-methylquinolin-6-yl phosphate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The quinoline ring system allows for interactions with various biological pathways, making it a versatile compound in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 4-methylbenzylphosphonate
  • 4-Hydroxy-2-quinolones
  • Ethyl 2,4-dimethylquinoline-3-carboxylate

Uniqueness

Diethyl 4-methylquinolin-6-yl phosphate is unique due to its specific quinoline ring system combined with a phosphonate ester group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications compared to other similar compounds.

Properties

CAS No.

61391-52-4

Molecular Formula

C14H18NO4P

Molecular Weight

295.27 g/mol

IUPAC Name

diethyl (4-methylquinolin-6-yl) phosphate

InChI

InChI=1S/C14H18NO4P/c1-4-17-20(16,18-5-2)19-12-6-7-14-13(10-12)11(3)8-9-15-14/h6-10H,4-5H2,1-3H3

InChI Key

CSNUMLDNLSKJQP-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC1=CC2=C(C=CN=C2C=C1)C

Origin of Product

United States

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